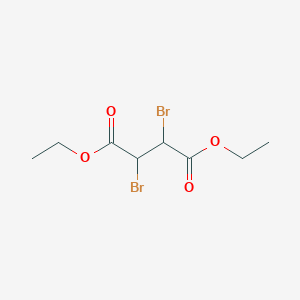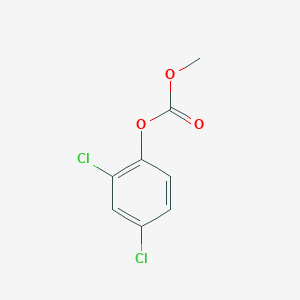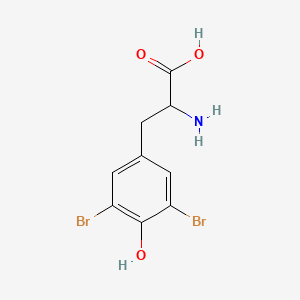
Diethyl 2,3-dibromosuccinate
Vue d'ensemble
Description
Diethyl 2,3-dibromosuccinate: is an organic compound with the molecular formula C8H12Br2O4 . It is a diethyl ester of 2,3-dibromosuccinic acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Applications De Recherche Scientifique
Diethyl 2,3-dibromosuccinate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Medicinal Chemistry: this compound is investigated for its potential use in drug development and as a building block for bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl 2,3-dibromosuccinate can be synthesized through the bromination of diethyl succinate. The reaction typically involves the addition of bromine to diethyl succinate in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2 and 3 positions of the succinate molecule .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The bromination reaction is carefully monitored to avoid over-bromination and to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 2,3-dibromosuccinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to diethyl 2,3-dihydroxysuccinate using reducing agents like lithium aluminum hydride.
Elimination: Under basic conditions, this compound can undergo elimination reactions to form diethyl fumarate or diethyl maleate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Elimination: Strong bases like sodium ethoxide in ethanol.
Major Products Formed:
Nucleophilic Substitution: Diethyl 2-azido-3-bromosuccinate, diethyl 2,3-dithiolsuccinate.
Reduction: Diethyl 2,3-dihydroxysuccinate.
Elimination: Diethyl fumarate, diethyl maleate.
Mécanisme D'action
The mechanism of action of diethyl 2,3-dibromosuccinate involves its reactivity towards nucleophiles and its ability to undergo substitution and elimination reactions. The bromine atoms in the compound are highly reactive and can be displaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Diethyl 2,3-dichlorosuccinate: Similar structure but with chlorine atoms instead of bromine.
Diethyl 2,3-dihydroxysuccinate: The reduced form of diethyl 2,3-dibromosuccinate.
Diethyl fumarate and diethyl maleate: Products of the elimination reaction of this compound.
Uniqueness: this compound is unique due to its high reactivity and versatility in organic synthesis. The presence of bromine atoms makes it more reactive compared to its chlorinated counterpart, diethyl 2,3-dichlorosuccinate. This increased reactivity allows for a broader range of chemical transformations and applications in various fields of research.
Propriétés
IUPAC Name |
diethyl 2,3-dibromobutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2O4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZYAUVCHQDILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289726 | |
| Record name | Diethyl 2,3-dibromosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-82-2 | |
| Record name | NSC63191 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2,3-dibromosuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B3032796.png)


![(Bicyclo[2.2.1]hept-2-yl)methyl acetate](/img/structure/B3032801.png)



![2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione](/img/structure/B3032809.png)






